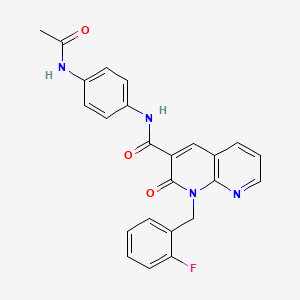

![molecular formula C12H15N5O3S B2489873 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877630-20-1](/img/structure/B2489873.png)

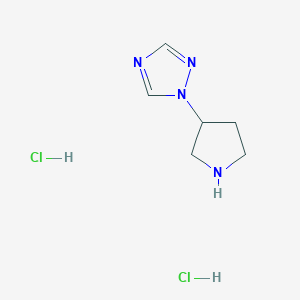

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone inhibitor . It has been used to examine the involvement of zipper-interacting protein kinase (ZIPK) in the regulation of smooth muscle contraction .

Chemical Reactions Analysis

This compound has been used to suppress calcium sensitization of vascular smooth muscle . It decreased the velocity of contraction induced by the phosphatase inhibitor calyculin A in the presence of Ca2+ without affecting maximal force development .Aplicaciones Científicas De Investigación

Inhibitor of Anti-coagulation and Inflammation Activities

The compound, which contains a pyrazolo[3,4-d]pyrimidine moiety, has been studied as an inhibitor of anti-coagulation and inflammation activities of phospholipase A2 . The study involved molecular docking to predict binding affinity and molecular recognition .

Anti-cancer Drug Development

The compound’s pyrazolo[3,4-d]pyrimidine structure has been used in the design and synthesis of selective CDK4/6 inhibitors, which are potential anti-cancer drugs .

Fungicide Development

A series of novel derivatives of the compound have been synthesized and evaluated for their antifungal activities .

Insecticidal Applications

The compound has been used in the design of new insecticides. A series of derivatives were synthesized based on the low energy conformation of fipronil, a widely used insecticide .

Biomedical Applications of Zinc Oxide Nanoparticles

Although not directly related to the compound itself, the name “ZINC04249663” suggests a connection to zinc. Zinc oxide nanoparticles (ZnONPs) have been widely researched due to their biocompatibility, low toxicity, sustainability, and cost-effective properties . They have diverse applications in optical, electrical, food packaging, and biomedical fields .

Drug Delivery Systems

ZnONPs, which may be related to “ZINC04249663”, have been used in drug delivery systems. They are less harmful and biodegradable while having the ability to greatly boost pharmacophore bioactivity .

Mecanismo De Acción

Target of Action

The primary targets of ZINC04249663 are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

ZINC04249663 interacts with its targets, the CDKs, by inhibiting their activity . This inhibition prevents the phosphorylation of a protein substrate, a process that is essential for cell cycle progression . The compound’s interaction with its targets results in changes in cell cycle progression, leading to potential anticancer effects .

Biochemical Pathways

The inhibition of CDKs by ZINC04249663 affects the cell cycle progression pathway . This can lead to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound has been shown to suppress NF-κB and IL-6 activation, which are involved in inflammatory responses and cancer progression .

Result of Action

The result of ZINC04249663’s action is the inhibition of cell cycle progression, leading to apoptosis in cancer cells . It has shown promising cytotoxicity against tested cancer cell lines . In addition, it has displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .

Propiedades

IUPAC Name |

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c18-9(13-4-7-2-1-3-20-7)6-21-12-15-10-8(5-14-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,13,18)(H2,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUSWHCNPHNTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)